molecular formula C8H18NOS+ B017513 cis-Oxathiolane CAS No. 103314-75-6

cis-Oxathiolane

Cat. No.: B017513
CAS No.: 103314-75-6
M. Wt: 176.3 g/mol
InChI Key: NZAMMJKYTYHSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is a chemical compound that belongs to the class of oxathiolanes It is characterized by a five-membered ring containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mercaptoethanol with formaldehyde, leading to the formation of the oxathiolane ring. The reaction conditions often include the use of a base such as pyridine and a solvent like nitromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the oxathiolane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane: The parent compound of 1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl-, characterized by a similar five-membered ring structure.

    1,3-Thiazolidine: Another heterocyclic compound with a sulfur atom in the ring, but with different chemical properties and reactivity.

    1,3-Dioxolane: A related compound with an oxygen atom replacing the sulfur atom in the ring.

Uniqueness

1,3-Oxathiolane-5-methanaminium, N,N,N,2-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

103314-75-6

Molecular Formula

C8H18NOS+

Molecular Weight

176.3 g/mol

IUPAC Name

trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium

InChI

InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1

InChI Key

NZAMMJKYTYHSHN-UHFFFAOYSA-N

SMILES

CC1OC(CS1)C[N+](C)(C)C

Canonical SMILES

CC1OC(CS1)C[N+](C)(C)C

Synonyms

2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide
2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide
cis-oxathiolane
MDMAMOT

Origin of Product

United States

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